tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate: is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a hydroxy group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl bromide or benzyl chloride.
Hydroxylation: The hydroxy group can be introduced through an oxidation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable reactions, as well as the implementation of green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate can undergo oxidation to form a ketone or aldehyde. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydride and alkyl halides are commonly used.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.
Synthetic Organic Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Biological Studies: The compound can be used in studies investigating enzyme mechanisms and protein-ligand interactions.
Industrial Applications: It may be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and carbonyl groups in the pyrrolidine ring can form hydrogen bonds with target proteins, influencing their conformation and function.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate: can be compared with other pyrrolidine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl ester group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic and medicinal applications.
Biological Activity
tert-Butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate is a chiral compound with significant implications in medicinal chemistry, particularly in the development of therapeutic agents. Its structure includes a pyrrolidine ring, which is known for its biological activity, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Formula : C₁₆H₂₁NO₄
- Molar Mass : 291.34 g/mol
- CAS Number : 109579-10-4
- MDL Number : MFCD12026858
- Hazard Classification : Irritant
Antimicrobial Activity
Recent studies have highlighted the potential of this compound in combating bacterial infections. The compound exhibits notable antibacterial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.
Compound | MIC (μg/mL) | Bacterial Strain |
---|---|---|
This compound | 16 | MRSA |
This compound | 32 | Acinetobacter baumannii |
The Minimum Inhibitory Concentration (MIC) values indicate that this compound can effectively inhibit the growth of these pathogens, suggesting its potential as an antibacterial agent.
The mechanism by which this compound exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Compounds with similar structures have been shown to inhibit key enzymes involved in cell division and replication.
Case Study 1: Antibacterial Efficacy
A study conducted on a series of pyrrolidine derivatives found that this compound demonstrated significant antibacterial properties against WHO priority pathogens. The study indicated that at concentrations as low as 16 μg/mL, the compound inhibited MRSA growth by over 99% in vitro .
Case Study 2: Structure Activity Relationship (SAR)
Research focusing on the SAR of related compounds revealed that modifications to the benzyl group could enhance the antibacterial activity of pyrrolidine derivatives. Specifically, introducing electron-withdrawing groups on the aromatic ring improved potency against resistant strains . This highlights the importance of structural optimization in developing effective antimicrobial agents.
Properties
IUPAC Name |
tert-butyl (2S,3S)-2-benzyl-3-hydroxy-5-oxopyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,12-13,18H,9-10H2,1-3H3/t12-,13-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOCMRNCSQPXAI-STQMWFEESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(C(CC1=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]([C@H](CC1=O)O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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